molecular formula C7H9NO B1356603 3-(1-Methylcyclopropyl)-3-oxopropanenitrile CAS No. 88485-78-3

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No. B1356603
M. Wt: 123.15 g/mol
InChI Key: GSPAKADVCIANQO-UHFFFAOYSA-N
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Patent
US04500345

Procedure details

A mixture of 61.1 g of acetonitrile and 108.3 g of methyl 1-methylcyclopropanecarboxylate was added drop-by-drop over a one-hour period to a stirred, refluxing mixture of 35.8 g of sodium hydride and 650 ml of tetrahydrofuran. The resulting mixture was stirred and refluxed for a further 18 hours, then most of the solvent was evaporated in a rotary evaporator. The residue was dissolved in 1 liter of water, and the solution was acidified with hydrochloric acid and extracted with ether. The extract was dried (MgSO4) and concentrated. The residue, a liquid, was fractionally distilled to give (1-methylcyclopropylcarbonyl)acetonitrile (D) as a colorless oil which crystallized on standing, m.p.: 32°-33° C.
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
108.3 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[CH3:4][C:5]1([C:8](OC)=[O:9])[CH2:7][CH2:6]1.[H-].[Na+]>O1CCCC1>[CH3:4][C:5]1([C:8]([CH2:2][C:1]#[N:3])=[O:9])[CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
61.1 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
108.3 g
Type
reactant
Smiles
CC1(CC1)C(=O)OC
Step Two
Name
Quantity
35.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-by-drop over a one-hour period to a stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
most of the solvent was evaporated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 liter of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue, a liquid, was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(CC1)C(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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